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Compound of Interest

Compound Name: (R)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337241

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in
medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring
can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold
for the development of novel therapeutics. The pyrrolidine ring, a common motif in many
biologically active compounds, provides a rigid framework for the precise spatial orientation of
substituents. This technical guide provides a comprehensive overview of the commercial
availability, potential synthetic and purification methodologies, and the relevant biological
context of (R)-2-(3-Fluorophenyl)pyrrolidine and its derivatives.

Commercial Availability and Suppliers

(R)-2-(3-Fluorophenyl)pyrrolidine, and its hydrochloride salt, are available from various
commercial suppliers. These compounds are typically offered in research quantities with purity
levels suitable for laboratory use.

Table 1. Commercial Suppliers and Product Specifications for (R)-2-(3-
Fluorophenyl)pyrrolidine (CAS: 920274-03-9)
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) ) Available
Supplier Product Number Purity .
Quantities
Sigma-Aldrich
A319087 97% 19, 59
(Ambeed)
Bulk and various
Parchem 298690-72-9 Request Quote ) )
packaging sizes
ChemUniverse Q06679 95% 100mg, 250mg
] Inquire for pricing and
ChemicalBook CB1875797 >98% o
availability
_ Inquire for pricing and
BOC Sciences 920274-03-9 >95%

availability

Table 2: Commercial Suppliers and Product Specifications for (R)-2-(3-

Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1364890-61-8)

) ) Available
Supplier Product Number Purity .
Quantities
Sigma-Aldrich
A9358E1A 97% 19, 59
(Ambeed)
BLD Pharm BD00814935 >97% 19, 59, 259

Physicochemical Properties

A summary of the key physicochemical properties for (R)-2-(3-Fluorophenyl)pyrrolidine is

provided below. These values are primarily based on information from commercial suppliers

and may vary slightly.

Table 3: Physicochemical Data for (R)-2-(3-Fluorophenyl)pyrrolidine
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Property Value

Molecular Formula CioH12FN

Molecular Weight 165.21 g/mol

Appearance Colorless to light yellow oil
Boiling Point ~232 °C (Predicted)
Density ~1.08 g/cm?3 (Predicted)
CAS Number 920274-03-9

Experimental Protocols

While a specific, detailed synthesis protocol for (R)-2-(3-Fluorophenyl)pyrrolidine is not
readily available in peer-reviewed literature, a likely enantioselective synthetic route can be
adapted from established methods for the synthesis of chiral 2-arylpyrrolidines. One such
common and effective method involves the asymmetric reduction of a corresponding cyclic
imine precursor.

Proposed Synthesis Methodology: Asymmetric
Reduction of a Cyclic Imine

This protocol is a representative example and may require optimization.
1. Synthesis of the Pyrroline Precursor:

The synthesis would likely begin with the condensation of 1-(3-fluorophenyl)-4-chlorobutan-1-
one with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.
Subsequent intramolecular cyclization would yield the corresponding 2-(3-fluorophenyl)-1-
pyrroline.

2. Asymmetric Reduction:

The chiral 2-(3-fluorophenyl)-1-pyrroline can then be subjected to diastereoselective reduction.
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e Materials: 2-(3-fluorophenyl)-1-pyrroline, a reducing agent (e.g., Sodium borohydride
(NaBHa) or Lithium aluminum hydride (LiAlH4)), and an appropriate solvent (e.g., methanol
or tetrahydrofuran (THF)).

e Procedure:

o Dissolve the 2-(3-fluorophenyl)-1-pyrroline in the chosen solvent under an inert
atmosphere (e.g., nitrogen or argon).

o Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
o Slowly add the reducing agent to the stirred solution.

o Monitor the reaction progress using a suitable analytical technique, such as Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, quench the reaction carefully by the slow addition of water or an
appropriate aqueous solution.

o Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

o Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO0a),
and concentrate under reduced pressure.

3. Deprotection (if a chiral auxiliary is used):

If a chiral auxiliary like (R)-tert-butanesulfinamide was used, the final step is the removal of the
auxiliary group, typically under acidic conditions, to yield the desired (R)-2-(3-
Fluorophenyl)pyrrolidine.

Purification Methodology

Purification of the final product is crucial to remove any remaining starting materials,
byproducts, and to ensure high enantiomeric purity.

e Flash Column Chromatography: The crude product can be purified by flash column
chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in
hexanes) would need to be optimized to achieve good separation.
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» Chiral High-Performance Liquid Chromatography (HPLC): To determine and improve the
enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. A
suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase
(e.g., a mixture of heptane and isopropanol) would be selected and optimized for baseline
separation of the enantiomers. Supercritical Fluid Chromatography (SFC) is also a powerful
technique for chiral separations and can be employed for both analytical and preparative
scale purification.

Characterization

The structure and purity of the synthesized (R)-2-(3-Fluorophenyl)pyrrolidine would be
confirmed using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy would be
used to confirm the chemical structure of the compound. The spectra would show
characteristic signals for the aromatic and pyrrolidine protons and carbons. *°F NMR would
confirm the presence and chemical environment of the fluorine atom.

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound and to provide information about its fragmentation pattern, further
confirming its identity.

e Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for
the N-H bond of the secondary amine and the C-F bond of the fluorophenyl group.

Applications in Drug Discovery and Relevant
Signaling Pathways

The (R)-2-(3-Fluorophenyl)pyrrolidine scaffold is a key building block in the design of
molecules targeting various biological pathways implicated in disease. The incorporation of the
fluorophenylpyrrolidine moiety can be a strategic approach to modulate the pharmacological
properties of a lead compound.

Potential Therapeutic Targets

Based on the broader class of fluorinated pyrrolidine derivatives, (R)-2-(3-
Fluorophenyl)pyrrolidine could serve as a core structure for the development of inhibitors for
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several enzyme families and receptors, including:

o Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral hypoglycemic agents
used for the treatment of type 2 diabetes. They work by preventing the degradation of
incretin hormones, which leads to increased insulin secretion and reduced glucagon levels.

o Retinoic Acid Receptor-related Orphan Receptor yt (RORyt): RORyt is a nuclear receptor
that plays a crucial role in the differentiation of Th17 cells, which are involved in various
autoimmune and inflammatory diseases. Inverse agonists of RORyt are being investigated
as potential treatments for conditions like psoriasis and rheumatoid arthritis.

e Murine Double Minute 2 (MDM2): MDMZ2 is an E3 ubiquitin ligase that negatively regulates
the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a promising
strategy in cancer therapy to reactivate the tumor-suppressing function of p53. A complex
spirooxindole containing a chloro-fluorophenyl-pyrrolidine moiety has been reported as a
potent MDM2 inhibitor.

Signaling Pathway: The MDM2-p53 Axis

Given the precedent of a related compound targeting MDM2, understanding the MDM2-p53
signaling pathway is highly relevant for researchers working with (R)-2-(3-
Fluorophenyl)pyrrolidine-based scaffolds. Under normal cellular conditions, p53 levels are
kept low through continuous degradation mediated by MDM2. In response to cellular stress,
such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the
stabilization and activation of p53. Activated p53 then transcriptionally activates a range of
target genes that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing
the proliferation of damaged cells.
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MDM2-p53 Signaling Pathway and Point of Intervention.

Conclusion

(R)-2-(3-Fluorophenyl)pyrrolidine is a commercially available and synthetically accessible
chiral building block with considerable potential in drug discovery. Its unique structural and
electronic properties make it an attractive scaffold for the development of modulators of various
therapeutically relevant targets. This guide provides researchers with a foundational
understanding of its commercial landscape, potential synthetic and purification strategies, and
the biological context in which it and its derivatives may function. Further research into the
specific biological activities of this compound is warranted to fully elucidate its therapeutic
potential.

» To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-2-
(3-Fluorophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337241#commercial-availability-and-suppliers-of-r-
2-3-fluorophenyl-pyrrolidine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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